molecular formula C23H18F2N2S3 B12186078 N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine

N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine

Cat. No.: B12186078
M. Wt: 456.6 g/mol
InChI Key: AFCKLZWQWOEICZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with difluorophenyl and bis(methylphenyl)sulfanyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with 4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazole-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine stands out due to its unique combination of functional groups and structural features. The presence of both difluorophenyl and bis(methylphenyl)sulfanyl groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H18F2N2S3

Molecular Weight

456.6 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C23H18F2N2S3/c1-14-3-8-17(9-4-14)28-21-22(29-18-10-5-15(2)6-11-18)30-23(27-21)26-20-12-7-16(24)13-19(20)25/h3-13H,1-2H3,(H,26,27)

InChI Key

AFCKLZWQWOEICZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)SC4=CC=C(C=C4)C

Origin of Product

United States

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